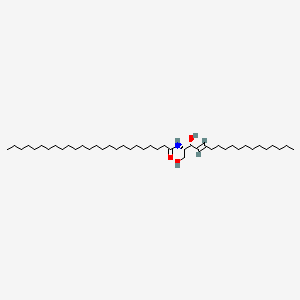

N-(pentacosanoyl)-ceramide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cer(D18:1/25:0), also known as C25 ceramide or N-acylsphingosine, belongs to the class of organic compounds known as ceramides. These are lipid molecules containing a sphingosine in which the amine group is linked to a fatty acid. Thus, cer(D18:1/25:0) is considered to be a ceramide lipid molecule. Cer(D18:1/25:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Cer(D18:1/25:0) has been found throughout most human tissues, and has also been detected in multiple biofluids, such as feces and blood. Cer(D18:1/25:0) can be found anywhere throughout the human cell, such as in intracellular membrane, cytoplasm, mitochondria, and membrane (predicted from logP). Cer(D18:1/25:0) can be biosynthesized from pentacosanoic acid.

N-pentacosanoylsphingosine is a N-acylsphingosine in which the ceramide N-acyl group is specified as pentacosanoyl. It has a role as a Papio hamadryas metabolite and a rat metabolite. It is a N-acylsphingosine and a Cer(d43:1). It derives from a pentacosanoic acid.

Wissenschaftliche Forschungsanwendungen

Dermatological Applications

Skin Barrier Function

N-(pentacosanoyl)-ceramide is significant in maintaining the skin barrier. Ceramides are essential components of the stratum corneum, contributing to skin hydration and protection against environmental stressors. Research indicates that ceramide-dominant emollients can improve skin barrier function and are effective in treating conditions such as atopic dermatitis (AD) and psoriasis .

Case Study: Atopic Dermatitis Treatment

A study demonstrated that patients using ceramide-based moisturizers showed significant improvement in skin hydration and reduction in transepidermal water loss (TEWL), indicating enhanced barrier function . The application of ceramides has been shown to restore the lipid composition of the stratum corneum, which is often altered in inflammatory skin diseases.

Metabolic Implications

Insulin Sensitivity and Resistance

Recent studies have linked ceramide levels to insulin sensitivity. Elevated ceramide levels are associated with insulin resistance, particularly in muscle tissues. For instance, caloric restriction and exercise have been shown to reduce muscle ceramide levels, thereby enhancing insulin sensitivity .

Table 1: Effects of Ceramides on Insulin Sensitivity

| Condition | Effect on Ceramide Levels | Impact on Insulin Sensitivity |

|---|---|---|

| Caloric Restriction | Decreased | Improved |

| Exercise | Decreased | Improved |

| High Saturated Fat Diet | Increased | Impaired |

Case Study: Dietary Influence on Ceramide Levels

A study involving participants on different dietary regimens found that those consuming a diet high in saturated fats exhibited increased ceramide levels, correlating with decreased insulin sensitivity . This highlights the potential of dietary modifications in managing metabolic disorders through ceramide modulation.

Lipidomics Research

Quantitative Analysis of Sphingolipids

This compound is frequently analyzed within the context of lipidomics due to its structural complexity and biological significance. Advanced techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) have been employed to quantify sphingolipids effectively .

Table 2: Techniques for Analyzing Sphingolipids

| Technique | Description |

|---|---|

| Liquid Chromatography (LC) | Separates lipid species based on polarity |

| Mass Spectrometry (MS) | Identifies and quantifies lipid species |

| Tandem Mass Spectrometry (MS/MS) | Provides structural information for lipids |

Case Study: Lipidomic Profiling in Disease States

In a study examining the lipid profiles of patients with metabolic syndrome, researchers identified significant alterations in ceramide species, including this compound. These findings suggest that specific ceramides may serve as biomarkers for metabolic disorders .

Analyse Chemischer Reaktionen

Ceramidase-Mediated Cleavage

Neutral ceramidases hydrolyze the N-acyl bond of N-(pentacosanoyl)-ceramide, yielding:

-

Sphingosine (d18:1)

-

Pentacosanoic acid (25:0)

Mechanism :

-

Zn²⁺ coordinates the ceramide’s amide carbonyl oxygen.

-

Nucleophilic water attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Collapse of the intermediate releases sphingosine and fatty acid .

Kinetic data :

| Parameter | Value | Source |

|---|---|---|

| Km | 12 µM | |

| Vmax | 0.8 µmol/min/mg |

Phosphorylation

This compound undergoes phosphorylation at the 1-hydroxyl position to form ceramide-1-phosphate (Cer1P), catalyzed by ceramide kinase .

Functional role :

Glycosylation

Glucosylceramide synthase adds glucose to the 1-hydroxyl group, producing glucosylceramide (GlcCer) :

Reaction :

Cer d18 1 25 0 +UDP glucose→GlcCer d18 1 25 0 +UDP

Analytical confirmation :

Stratum Corneum Organization

This compound contributes to the long-periodicity phase (LPP) in skin lipid bilayers :

-

Molar ratio effects : Elevated CER NS:CER NP ratios (e.g., 2:1) correlate with impaired skin barrier function (↑ TEWL by 30%) .

Lipid organization data :

| Ratio (CER NS:CER NP) | Lamellar Phase | TEWL (g/m²/h) |

|---|---|---|

| 1:2 (Healthy) | LPP dominant | 12.4 ± 1.2 |

| 2:1 (Diseased) | LPP retained | 18.9 ± 2.1 |

Mass Spectrometry

Triple-quadrupole LC-MS/MS identifies this compound via:

-

Precursor ion : m/z 664.6 [M+H]⁺

-

Product ions : m/z 264.2 (sphingosine backbone) and m/z 382.3 (pentacosanoyl chain) .

Synthetic Analogues

Chemical synthesis of C25-ceramide analogues involves:

Eigenschaften

Molekularformel |

C43H85NO3 |

|---|---|

Molekulargewicht |

664.1 g/mol |

IUPAC-Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]pentacosanamide |

InChI |

InChI=1S/C43H85NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-27-29-31-33-35-37-39-43(47)44-41(40-45)42(46)38-36-34-32-30-28-26-16-14-12-10-8-6-4-2/h36,38,41-42,45-46H,3-35,37,39-40H2,1-2H3,(H,44,47)/b38-36+/t41-,42+/m0/s1 |

InChI-Schlüssel |

QHPYSHVSWAOLHS-PVNBSDFKSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |

Physikalische Beschreibung |

Solid |

Löslichkeit |

Insoluble |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.